molecular formula C22H23FN4O2S B606743 CM572 CAS No. 1121932-91-9

CM572

Cat. No. B606743
M. Wt: 426.51
InChI Key: GMDKRSGIJNEPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM572 is a selective antagonist of the putative sigma-2.

Scientific Research Applications

1. Characterization in Early Hydatidiform Moles

Research conducted by Fukunaga (2002) revealed that CM572, referred to as p57(KIP2), a paternally imprinted inhibitor gene, plays a crucial role in the development of androgenetic complete moles (CMs). This study highlighted the differential expression of p57 in cytotrophoblasts and villous stromal cells, distinguishing CMs from other gestational trophoblastic diseases, thereby aiding in early diagnosis and management of these conditions (Fukunaga, 2002).

2. Implications in Chronic Myelogenous Leukemia (CML)

Several studies have focused on the implications of CM572 in the treatment of CML. O'Dwyer, Mauro, and Druker (2002) emphasized the role of CM572 in gene product-targeted therapy for CML, marking a paradigm shift in treatment approaches. It specifically targets the Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome characteristic of CML, offering promising treatment options (O'Dwyer, Mauro, & Druker, 2002). Additional research by Druker et al. (2001) and Kantarjian et al. (2002) supports these findings, highlighting the efficacy and safety of CM572 in inducing cytogenetic and hematologic responses in chronic-phase CML (Druker et al., 2001); (Kantarjian et al., 2002).

3. Therapeutic Strategies Against CML

Vigneri and Wang (2001) explored innovative therapeutic strategies against CML, involving the nuclear entrapment of BCR–ABL tyrosine kinase, which is inhibited by CM572. This approach holds potential for selective killing of CML cells, offering a breakthrough in leukemia treatment (Vigneri & Wang, 2001).

4. Molecular Diagnostics and Therapeutics

Mills, Lu, and Kohn (2001) discussed the integration of molecular diagnostics with molecular therapeutics, exemplified by CM572 in CML treatment. They emphasized the importance of identifying sensitive patients through molecular diagnostics to effectively utilize targeted therapies like CM572 (Mills, Lu, & Kohn, 2001).

5. Study of Genetic Loci in Murine Models

Scalzo et al. (1990) identified a genetic locus, Cmv-1, that regulates murine cytomegalovirus replication, providing insights into the genetic control of viral infections. This research holds significance in understanding systemic CMV infection and its control (Scalzo et al., 1990).

6. Behavioral Profiles in C57BL/6 Substrains

Matsuo et al. (2010) conducted a study on the behavioral profiles of C57BL/6 substrains, which is relevant for understanding the influence of genetic backgrounds on behavioral phenotypes. This research is crucial for selecting appropriate substrains in genetic and behavioral studies (Matsuo et al., 2010).

properties

CAS RN

1121932-91-9

Product Name

CM572

Molecular Formula

C22H23FN4O2S

Molecular Weight

426.51

IUPAC Name

3-(4-(4-(4-Fluorophenyl)piperazin-1-yl)butyl)-6-isothiocyanatobenzo[d]oxazol-2(3H)-one

InChI

InChI=1S/C22H23FN4O2S/c23-17-3-6-19(7-4-17)26-13-11-25(12-14-26)9-1-2-10-27-20-8-5-18(24-16-30)15-21(20)29-22(27)28/h3-8,15H,1-2,9-14H2

InChI Key

GMDKRSGIJNEPIP-UHFFFAOYSA-N

SMILES

O=C1OC2=CC(N=C=S)=CC=C2N1CCCCN3CCN(C4=CC=C(F)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CM572;  CM-572;  CM 572; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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